molecular formula C15H9NO2 B3118541 1,4-Isoquinolinedione, 3-phenyl- CAS No. 23994-23-2

1,4-Isoquinolinedione, 3-phenyl-

Cat. No. B3118541
CAS RN: 23994-23-2
M. Wt: 235.24 g/mol
InChI Key: JWIDPAHGSXXYQZ-UHFFFAOYSA-N
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Description

“1,4-Isoquinolinedione, 3-phenyl-” is a chemical compound with the linear formula C15H11NO2 . It is a part of the isoquinolinedione family, which is an important structural motif present in bioactive compounds and natural products with a broad array of biological properties .


Synthesis Analysis

The synthesis of isoquinolinedione compounds has been a topic of interest for many synthetic chemists. The aim is to find simple, mild, green, and efficient synthetic methods . For instance, an efficient enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives was established, which is compatible with a broad range of substrates .


Molecular Structure Analysis

The chemical structures of isoquinolinedione derivatives have been analyzed using Fourier Transform Infrared Spectroscopy (FT-IR) supplemented with theoretical DFT calculations . The crystal structure of these compounds was confirmed via the X-ray diffraction technique (XRD) .


Chemical Reactions Analysis

Isoquinoline-1,3(2H,4H)-dione compounds have attracted extensive attention from synthetic chemists, with the aim of finding simple, mild, green, and efficient synthetic methods . A diverse range of synthetic methods employing acryloyl benzamides as key substrates have been summarized .

Safety And Hazards

The safety data sheet for a similar compound, 3-Phenyl-1-propyne, stabilized, indicates that it is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Future research directions include the development of isoform selective HDACi to overcome impediments in the therapeutic intervention of HDACs . The construction of other pharmaceutical relevant -amination heterocyclic compounds would be a meaningful work . The development of an efficient amination protocol would still be highly desirable .

properties

IUPAC Name

3-phenylisoquinoline-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO2/c17-14-11-8-4-5-9-12(11)15(18)16-13(14)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIDPAHGSXXYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481686
Record name 1,4-Isoquinolinedione, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylisoquinoline-1,4-dione

CAS RN

23994-23-2
Record name 1,4-Isoquinolinedione, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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